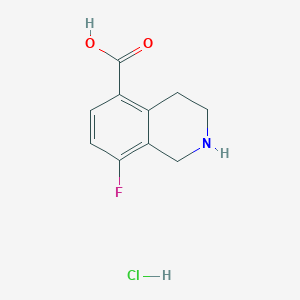

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride

Description

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid substituent at position 5 and a hydrochloride salt form. Its molecular formula is C₁₀H₁₁ClFNO₂ (calculated based on structural analogs), though conflicting data from some sources list C₉H₁₁ClFN (MW: 187.64 g/mol), likely due to inconsistencies in reporting the carboxylic acid group . The compound is used in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules, such as SETD7 inhibitors . Its structural features—partial hydrogenation of the isoquinoline ring, fluorine substitution, and carboxylic acid functionalization—enhance solubility and modulate interactions with biological targets .

Properties

IUPAC Name |

8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9;/h1-2,12H,3-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCADTPMZYMZVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid; hydrochloride (8-F-THIQ-5-COOH•HCl) is a compound belonging to the tetrahydroisoquinoline family. Its molecular formula is C₉H₁₁ClFN, with a molecular weight of approximately 187.64 g/mol. This compound is notable for its structural features, including a fluorine atom at the 8-position and a carboxylic acid group at the 5-position, which contribute to its unique biological properties and potential therapeutic applications .

Biological Activity Overview

Research indicates that 8-F-THIQ-5-COOH•HCl exhibits a range of biological activities, particularly in relation to the dopaminergic system in the brain. Although specific mechanisms of action remain largely unexplored, the compound's structural characteristics suggest potential interactions with various biological targets .

Comparative Analysis with Similar Compounds

The unique positioning of functional groups in 8-F-THIQ-5-COOH•HCl distinguishes it from structurally similar compounds. The following table summarizes key comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 6-Fluoro structure | Different carboxyl position |

| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | 7-Fluoro structure | Fluorine at different position |

| 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | Bromo structure | Contains bromine instead of carboxylic acid |

This comparison highlights how the specific arrangement of functional groups influences biological activity and pharmacological potential .

Anticancer Activity

A study focusing on substituted tetrahydroisoquinoline derivatives demonstrated that certain compounds exhibited significant binding affinities to Bcl-2 family proteins, which play a critical role in cancer cell survival. Specifically, one derivative showed an IC50 value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells . While direct studies on 8-F-THIQ-5-COOH•HCl are lacking, its structural similarities suggest potential anticancer properties that warrant further exploration.

Neuropharmacological Effects

Research on related tetrahydroisoquinolines has indicated their involvement in modulating dopaminergic activity. Given that 8-F-THIQ-5-COOH•HCl shares this core structure, it may also interact with dopamine receptors or influence neurotransmitter levels. This opens avenues for investigating its potential use in treating neurodegenerative diseases or mood disorders .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include:

- Position of fluorine substituent (e.g., 5-, 6-, 7-, or 8-fluoro).

- Presence of additional halogens (e.g., dichloro derivatives).

- Location of the carboxylic acid group (e.g., positions 3, 5, or 6).

Table 1: Comparative Data for Tetrahydroisoquinoline Derivatives

*Note: Discrepancies in molecular formulas may arise from inconsistent inclusion of the carboxylic acid group in reporting .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine precursors, followed by fluorination at the 8-position using agents like Selectfluor®. The carboxylic acid moiety is introduced via hydrolysis of ester intermediates (e.g., methyl esters as in ). Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether. Optimization includes varying catalysts (e.g., Pd for fluorination), temperature gradients (50–120°C for cyclization), and solvent polarity (DMF vs. THF) to improve yields . Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d6) identifies fluorine coupling patterns (e.g., J = 8–12 Hz for aromatic F) and confirms tetrahydroisoquinoline ring conformation .

- HPLC-MS : ESI+ mode detects molecular ions ([M+H]+ ≈ 254.1 m/z) and quantifies impurities (e.g., residual solvents) .

- XRD : Resolves crystal packing and hydrochloride counterion interactions .

- Elemental Analysis : Validates C, H, N, Cl content within ±0.3% of theoretical values .

Q. What are the recommended storage conditions and safety protocols for handling this hydrochloride salt?

- Methodological Answer : Store desiccated at –20°C under argon to prevent hygroscopic degradation. Use gloves and fume hoods during handling. In case of exposure:

- Inhalation : Move to fresh air; administer oxygen if needed .

- Skin Contact : Wash with 10% NaHCO3 solution to neutralize residual HCl .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., 5-CF3 in ) on ring aromaticity and pKa. Docking studies (AutoDock Vina) assess binding affinity to targets like G-protein-coupled receptors. Focus on modifying the 5-carboxylic acid group to esters or amides to improve membrane permeability .

Q. How should researchers resolve contradictions in solubility data reported across studies?

- Methodological Answer :

- Control Experiments : Replicate solubility tests in standardized buffers (e.g., PBS pH 7.4 vs. 0.1N HCl) under controlled temperatures (25°C ± 0.5) .

- Orthogonal Methods : Compare UV-Vis spectrophotometry (λmax ≈ 270 nm) with gravimetric analysis to distinguish true solubility from colloidal dispersion .

- Theoretical Validation : Use Hansen solubility parameters to correlate solvent polarity (δD, δP, δH) with experimental results .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS at 0, 15, 30, 60 min. Calculate t1/2 using first-order kinetics .

- CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

- Structural Elucidation of Metabolites : HR-MS/MS identifies oxidation (e.g., +16 Da) or defluorination (–18 Da) products .

Key Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the carboxylic acid group .

- Data Interpretation : Cross-validate spectral data with reference standards (e.g., Enamine Ltd. in ) to minimize artifacts .

- Ethical Compliance : Use strictly for non-medical research per regulatory guidelines ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.